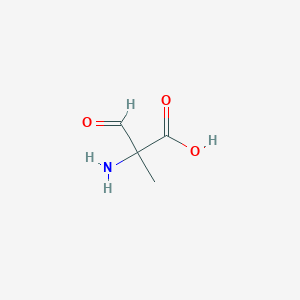
Lanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanal is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lanal typically involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols to aldehydes, which can then be further processed to form this compound.
Cleavage of Alkenes: Alkenes can be cleaved to form aldehydes and ketones, which are precursors to this compound.
Reduction of Esters: Esters can be reduced using diisobutylaluminum hydride to form aldehydes, which can then be converted to this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation and reduction processes, utilizing catalysts and optimized reaction conditions to maximize yield and efficiency. Techniques such as preparative liquid chromatography are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as diisobutylaluminum hydride and lithium aluminum hydride.
Catalysts: Various metal catalysts are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Lanal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Lanal involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the biological context . The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Lanal can be compared with other similar compounds based on its structure and reactivity. Similar compounds include:
Aldehydes: Such as formaldehyde and acetaldehyde, which share similar functional groups.
Ketones: Such as acetone and butanone, which have similar reactivity.
Uniqueness
This compound’s uniqueness lies in its specific structural features and the range of reactions it can undergo. Its versatility makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C4H7NO3 |
|---|---|
Poids moléculaire |
117.10 g/mol |
Nom IUPAC |
2-amino-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H7NO3/c1-4(5,2-6)3(7)8/h2H,5H2,1H3,(H,7,8) |
Clé InChI |
FAPZBYSINYNXBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


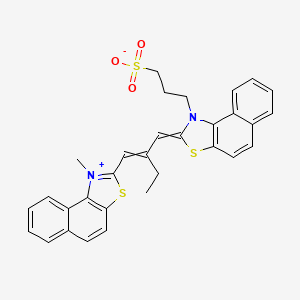
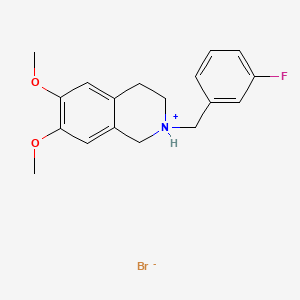

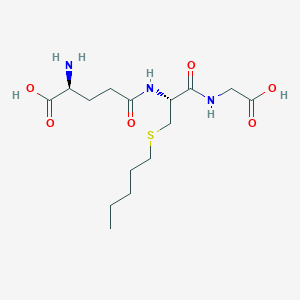
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

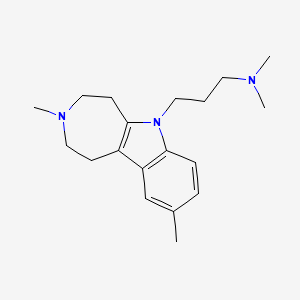
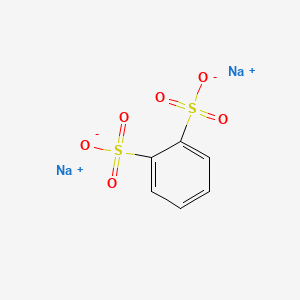

![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
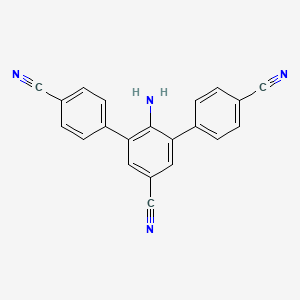
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)


